Isobutyl heptanoate
Description
Significance of Branched-Chain Esters in Natural Systems and Applied Chemistry
Esters are organic compounds known for their characteristic fragrances and flavors, playing a vital role in the natural world and various industries. solubilityofthings.com Branched-chain esters, a specific class of esters, are integral components of many natural products, including the essential oils of fruits and flowers. solubilityofthings.com Their unique branched structure often results in lower melting points compared to their straight-chain counterparts, a property that is valuable in applications such as biolubricants. researchgate.net
In applied chemistry, branched-chain esters are widely utilized. The food and beverage industry employs them as flavoring agents, with isobutyl heptanoate (B1214049) itself being used to impart a green, fruity, and slightly floral aroma. thegoodscentscompany.comontosight.ai They are also crucial in the fragrance industry for creating perfumes and other scented products. ontosight.ai Beyond flavors and fragrances, the physical properties of branched-chain esters make them suitable for use as emollients and emulsifiers in the cosmetics industry. mdpi.com Their potential as environmentally friendly alternatives in various applications is also an area of active research. mdpi.com
Overview of Isobutyl Heptanoate's Academic Research Trajectory
Academic research on this compound has primarily focused on its synthesis, characterization, and application as a flavoring and fragrance agent. The compound, with the chemical formula C₁₁H₂₂O₂, is recognized for its green odor. nih.govfao.org Early research likely centered on its identification in natural sources, such as cognac, and its subsequent synthesis for commercial use. chemicalbook.com
More recent research has explored the biocatalytic synthesis of branched-chain esters, including those similar in structure to this compound, using enzymes like lipase (B570770). mdpi.comresearchgate.net This approach aligns with the principles of "green chemistry" by utilizing renewable resources and less energy-intensive processes. mdpi.com Studies have also investigated the sensory properties of various esters, including this compound, to better understand their contribution to the flavor profiles of foods and beverages like Chinese baijiu. upm.edu.my The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 1997 and again in 2001, concluding that it poses no safety concern at current intake levels when used as a flavoring agent. nih.govfao.orginchem.org
Rationale and Scope for Comprehensive Research on this compound
A comprehensive investigation into this compound is warranted due to its established industrial importance and its potential for broader applications. While its role as a flavoring agent is well-documented, further research could uncover novel uses in areas such as biodegradable solvents or specialized lubricants, leveraging the characteristic properties of branched-chain esters. ontosight.aimdpi.com
The scope of future research should encompass a deeper understanding of its metabolic pathways in biological systems. Although generally considered safe, detailed metabolic studies are valuable for a complete toxicological profile. inchem.org Furthermore, optimizing its synthesis, particularly through sustainable biocatalytic methods, remains a key area of interest. mdpi.com Investigating its presence and function in a wider range of natural systems could also reveal new ecological roles and potential applications. A thorough exploration of its physicochemical properties could pave the way for its use in advanced materials or as a precursor for the synthesis of other valuable organic compounds.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂ | nih.govcas.org |
| Molecular Weight | 186.29 g/mol | ontosight.ainih.gov |
| CAS Number | 7779-80-8 | nih.govcas.org |
| Appearance | Colorless liquid | ontosight.ainih.gov |
| Odor | Green, fruity, slightly floral | thegoodscentscompany.comontosight.ainih.gov |
| Boiling Point | 95.00 to 97.00 °C @ 12.00 mm Hg | thegoodscentscompany.comnih.govcas.org |
| Density | 0.8593 g/cm³ @ 20 °C | nih.govcas.org |
| Refractive Index | 1.420-1.425 @ 20 °C | nih.govparchem.com |
| Solubility | Soluble in most organic solvents; slightly soluble in water | ontosight.ainih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-11(12)13-9-10(2)3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJOYVPESRRCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064806 | |
| Record name | Heptanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a green odour | |
| Record name | Isobutyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 to 97.00 °C. @ 12.00 mm Hg | |
| Record name | Isobutyl enanthate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most organic solvents | |
| Record name | Isobutyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8593 (20°) | |
| Record name | Isobutyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-80-8 | |
| Record name | Isobutyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJS6KH0B8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutyl enanthate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Microbial Production of Isobutyl Heptanoate
Elucidation of Endogenous Biosynthesis Routes in Microorganisms
The formation of isobutyl heptanoate (B1214049) in microorganisms is primarily a result of esterification, where an alcohol (isobutanol) reacts with a carboxylic acid (heptanoic acid) or its activated form (heptanoyl-CoA). The precursors for this reaction are generated through fundamental metabolic pathways, including amino acid catabolism, fatty acid metabolism, and carbohydrate metabolism.
Fungal Metabolic Pathways Leading to Isobutyl Heptanoate Production
Certain filamentous fungi are recognized for their capacity to produce a wide array of volatile organic compounds, including esters, as part of their secondary metabolism. This capability is rooted in their potent enzymatic systems, particularly lipases and proteases, which break down substrates into the necessary precursors for ester synthesis.
Geotrichum candidum, a yeast-like fungus extensively used in the ripening of cheese, significantly contributes to flavor development through its metabolic activities. nih.govnih.gov Its ability to produce fruity aromas is linked to the synthesis of various esters. The biosynthesis of esters in G. candidum is a multi-step process that relies on its lipolytic and proteolytic enzymes. frontiersin.org
The fungus can catabolize amino acids, such as valine, which through the Ehrlich pathway, can be converted into isobutanol, the alcohol moiety of this compound. Simultaneously, G. candidum possesses strong lipolytic activity, breaking down triglycerides into free fatty acids. fkit.hr Heptanoic acid, a medium-chain fatty acid, can be derived from the β-oxidation of longer-chain fatty acids present in the growth medium. The final step is the esterification of isobutanol with heptanoic acid or, more commonly, its activated form, heptanoyl-CoA. This reaction can be catalyzed by intracellular or extracellular lipases, which can function as ester synthases in low-water environments. nih.gov Studies have shown that supplementing the culture medium with specific amino acids, including valine, enhances the production of fruity esters by G. candidum. nih.gov While a wide variety of esters have been identified, the fundamental pathways support the potential for this compound synthesis.
Table 1: Key Volatile Compounds Identified in Geotrichum candidum Fermentations
| Compound Class | Examples Identified in G. candidum | Potential Precursor(s) |
| Esters | Ethyl acetate (B1210297), Isoamyl isovalerate, Ethyl hexanoate (B1226103) | Ethanol (B145695), Isoamyl alcohol, Leucine, Fatty acids |
| Alcohols | 3-Methylbutanol, 2-Phenylethanol | Leucine, Phenylalanine |
| Acids | 3-Methylbutanoic acid, Acetic acid | Leucine, Carbohydrates |
| Ketones | 2-Heptanone | Fatty acids |
This table is a representation of findings from various studies and is not exhaustive.
The genus Aspergillus comprises filamentous fungi known for their robust metabolic capabilities and industrial applications, including the production of enzymes and organic acids. chalmers.se Specific strains within this genus have been identified as producers of this compound. Notably, the compound has been reported in cultures of Aspergillus clavatus.
The biosynthetic route in Aspergillus likely mirrors the general fungal pathway. The precursor heptanoyl-CoA is generated through the catabolism of fatty acids via the β-oxidation pathway. mdpi.com The other precursor, isobutanol, is derived from the catabolism of the branched-chain amino acid valine. The final condensation reaction to form the ester is catalyzed by an esterase or alcohol acyltransferase. The extensive metabolic network of Aspergillus, which includes the glyoxylate (B1226380) cycle for replenishing C4 intermediates from acetyl-CoA, supports the robust production of precursors required for synthesizing a diverse range of secondary metabolites, including esters like this compound. mdpi.com
Contribution of Geotrichum candidum in Ester Biosynthesis
Yeast Fermentative Processes and this compound Formation
Yeasts are paramount in the industrial production of fermented beverages and foods, where their metabolism is the primary source of flavor-active compounds, including a vast profile of esters. The synthesis of these esters is a well-regulated intracellular process, highly dependent on the yeast species, strain, and fermentation conditions. nih.gov
Saccharomyces cerevisiae is the most well-known yeast in industrial fermentations. It produces two main categories of esters: acetate esters (formed from acetyl-CoA and a higher alcohol) and medium-chain fatty acid (MCFA) ethyl esters (formed from ethanol and a medium-chain acyl-CoA). nih.govresearchgate.net The formation of this compound requires a higher alcohol (isobutanol) and a medium-chain fatty acyl-CoA (heptanoyl-CoA).
The isobutanol precursor is formed via the Ehrlich pathway from the deamination and decarboxylation of valine. ajevonline.orgmdpi.com The heptanoyl-CoA precursor is an intermediate in the fatty acid synthesis (FAS) pathway. nih.govchalmers.se The final esterification is catalyzed by alcohol acyltransferases (AATases), such as those encoded by the ATF1 and ATF2 genes, which condense an alcohol with an acyl-CoA molecule. nih.govresearchgate.net While ethyl esters and acetate esters like isobutyl acetate are more commonly reported, the fundamental pathways for synthesizing this compound exist in S. cerevisiae. nih.gov
Non-Saccharomyces yeasts have gained significant attention for their ability to produce complex and desirable aroma profiles, often with higher ester concentrations than S. cerevisiae. frontiersin.org Species such as Hanseniaspora uvarum and Pichia kluyveri are noted for their high production of acetate esters, including isobutyl acetate. mdpi.comgoogle.com This demonstrates their proficiency in utilizing isobutanol as a substrate for esterification via their native AATases. nih.gov For instance, P. kluyveri has been shown to produce a variety of esters that contribute tropical and fruity aromas to beverages. pricklycider.com Given their demonstrated ability to produce both higher alcohol acetates and various medium-chain fatty acid esters, these yeasts possess the requisite metabolic machinery for the potential synthesis of this compound. researchgate.netfrontiersin.org
Table 2: Comparison of Ester Production Tendencies in Fermentative Yeasts
| Yeast Genus | Common Ester Profile | Key Metabolic Features |
| Saccharomyces | High in ethyl esters (e.g., ethyl hexanoate, ethyl octanoate) and some acetate esters (e.g., isoamyl acetate). nih.govnih.gov | Strong fermentative capacity; well-characterized Ehrlich and fatty acid synthesis pathways. ajevonline.org |
| Hanseniaspora | Very high in acetate esters (e.g., ethyl acetate, isoamyl acetate, isobutyl acetate). mdpi.commdpi.com | Dominant in early fermentation; high AATase activity for acetate esters. nih.gov |
| Pichia | High in a variety of esters, particularly acetate esters (e.g., 2-phenylethyl acetate). researchgate.netencyclopedia.pub | Strong esterase activity; often used in co-fermentation to boost aroma complexity. frontiersin.org |
To leverage the distinct metabolic capabilities of different yeast species, co-culture and sequential fermentation strategies have been developed. These approaches aim to enhance the complexity and intensity of the final product's aroma profile, including the yield of specific esters.
In sequential fermentation, a non-Saccharomyces yeast, such as Pichia kluyveri or Hanseniaspora uvarum, is inoculated first. frontiersin.orgencyclopedia.pub These yeasts dominate the early stages of fermentation, producing a unique profile of volatile compounds, including high levels of various esters, before the more ethanol-tolerant S. cerevisiae is added to complete the fermentation. frontiersin.org This strategy has been shown to significantly increase the concentration of total esters, such as 2-phenylethyl acetate and other fruity esters, compared to single-strain S. cerevisiae fermentations. researchgate.netencyclopedia.pub By combining a yeast species proficient in producing the isobutanol precursor (e.g., S. cerevisiae) with one known for high esterase activity or production of medium-chain fatty acids, it is possible to modulate and potentially enhance the final concentration of target esters like this compound. Co-fermentation can also involve yeast and bacteria, where the synergistic or complementary metabolic activities can lead to novel flavor profiles and increased production of desired compounds. nih.gov
Role of Saccharomyces cerevisiae and Non-Saccharomyces Yeasts in Ester Production
Precursor Metabolite Dynamics in this compound Biogenesis
The efficient synthesis of this compound relies on the robust supply of its alcohol and acid precursors. These are produced by the cell's primary metabolic pathways, which are intricately regulated to maintain cellular homeostasis.
Generation of Isobutyl Alcohol Precursors from Branched-Chain Amino Acid Metabolism
Isobutyl alcohol, also known as isobutanol, is derived from the catabolism of the branched-chain amino acid (BCAA), L-valine. asm.org This metabolic process, often referred to as the Ehrlich pathway, involves a series of enzymatic reactions. In the yeast Saccharomyces cerevisiae, the pathway begins with the conversion of L-valine to α-ketoisovalerate (α-KIV) through the action of branched-chain amino acid aminotransferases (BCATs), which are present in both the mitochondria (Bat1) and the cytoplasm (Bat2). asm.orgnih.gov
Subsequently, α-KIV is decarboxylated to isobutyraldehyde (B47883) by α-keto acid decarboxylases (KDCs). asm.org Finally, alcohol dehydrogenases (ADHs) reduce isobutyraldehyde to isobutanol. asm.org Studies have shown that the enzymes of the Ehrlich pathway are crucial for the production of isobutanol. nih.gov The initial transamination step is catalyzed by BCATs, which can also facilitate the reverse reaction, converting α-keto acids back into BCAAs. asm.org Another key enzyme, KivD, a 3-ketoacyl-CoA thiolase, plays a role in the isobutanol pathway by converting 2-ketoisovalerate to isobutyryl-CoA, an important intermediate. igem.org
The upstream BCAA biosynthetic pathway, which produces the precursor α-KIV from pyruvate (B1213749), is localized in the mitochondria and involves the enzymes acetolactate synthase (Ilv2), ketol-acid reductoisomerase (Ilv5), and dihydroxyacid dehydratase (Ilv3). biorxiv.org The α-KIV can then be exported to the cytosol for conversion into isobutanol. biorxiv.org Research has demonstrated that eliminating pyruvate decarboxylase activity in a pdc1 pdc5 pdc6 triple mutant of yeast nearly eliminated the production of isobutyl alcohol, confirming the importance of this route. nih.gov
Heptanoic Acid Substrate Formation from Fatty Acid Metabolism
Heptanoic acid, a seven-carbon fatty acid, is a product of fatty acid metabolism. The primary pathway for the breakdown of fatty acids is β-oxidation, a process that sequentially shortens the fatty acyl-CoA chain by two carbon units, releasing acetyl-CoA in each cycle. lumenlearning.comfrontiersin.org This process occurs in both mitochondria and peroxisomes. nih.gov
While β-oxidation typically leads to the complete degradation of fatty acids, the formation of odd-chain fatty acids like heptanoic acid can occur. Another relevant pathway is ω-oxidation, which introduces a hydroxyl group at the terminal methyl group of a fatty acid. nih.gov This ω-hydroxy acid can be further oxidized to a dicarboxylic acid. nih.gov While the direct synthesis of heptanoic acid from these pathways is less common than even-chain fatty acids, it can be formed and utilized by microorganisms. For instance, some enzymes, like P450BSβ, show enhanced activity in the presence of short-chain fatty acids like heptanoic acid. nih.gov
The degradation of longer-chain fatty acids can also yield heptanoic acid as an intermediate. The metabolism of fatty acids is a source of various acyl-CoA molecules that can serve as substrates for ester formation. oup.com
Characterization of Esterase and Acyltransferase Enzyme Activities in Vivo
The final step in the biosynthesis of this compound is the esterification of isobutyl alcohol with heptanoyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). These enzymes are responsible for the formation of a wide variety of volatile esters in microorganisms. nih.gov In Saccharomyces cerevisiae, the enzymes Atf1p and Atf2p are key AATs. nih.gov Studies have shown a direct correlation between the expression levels of ATF1 and ATF2 and the production of esters like ethyl acetate and isoamyl acetate. nih.gov These enzymes also contribute to the synthesis of other acetate esters, including isobutyl acetate. nih.gov
Conversely, esterases are enzymes that hydrolyze esters back into their constituent alcohol and carboxylic acid. nih.gov In S. cerevisiae, Iah1p is a major esterase responsible for the hydrolysis of isoamyl acetate. nih.gov The balance between the activities of AATs and esterases is a critical factor in determining the net accumulation of a particular ester. nih.gov For example, engineering Clostridium thermocellum by deleting carbohydrate esterases and overexpressing alcohol acetyltransferases led to improved ester production. researchgate.net
The substrate specificity of these enzymes plays a significant role. Some esterases preferentially hydrolyze short-chain acyl esters. frontiersin.org The catalytic promiscuity of enzymes like carbonic anhydrase, which exhibits weak esterase activity towards activated esters, further highlights the complexity of ester metabolism within the cell. mpg.de
Genetic and Proteomic Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at both the genetic and proteomic levels. The expression of genes encoding the biosynthetic enzymes and the abundance of these proteins directly impact the final ester titer.
Identification of Key Enzyme Genes and Their Copy Numbers
The genes encoding the key enzymes in the isobutyl alcohol and ester formation pathways have been identified in various microorganisms. In Saccharomyces cerevisiae, the primary alcohol acetyltransferase responsible for acetate ester synthesis is encoded by the ATF1 gene. nih.gov A second, homologous gene, ATF2, also contributes to ester formation, although to a lesser extent for many esters. nih.gov Deletion of both ATF1 and ATF2 completely abolishes the production of isoamyl acetate, demonstrating their collective importance. nih.gov The copy number of these genes can be manipulated to alter ester production; for instance, overexpressing ATF1 leads to a significant increase in the production of ethyl acetate and isoamyl acetate. nih.gov
In the context of the isobutanol precursor pathway, the genes BAT1 and BAT2 encode the branched-chain amino acid aminotransferases. asm.org Modifying the expression of these genes can impact the production of branched-chain higher alcohols. asm.org Similarly, the genes of the upstream BCAA biosynthetic pathway, ILV2, ILV5, and ILV3, are crucial for providing the α-KIV precursor. biorxiv.org In some bacteria, genes like vlmD from Streptomyces viridifaciens have been identified for their role in related metabolic pathways. google.com
Differential Protein Expression Associated with Ester Metabolism
Proteomic studies, which analyze the large-scale expression of proteins, have provided insights into the regulation of ester metabolism. By comparing the proteomes of cells under different conditions, researchers can identify proteins whose abundance correlates with ester production. For example, a study comparing two Saccharomyces cerevisiae strains identified five proteins involved in ester metabolism: Atf1p, Atf2p, Iah1p, Eeb1p, and Eht1p. nih.gov The presence and abundance of these proteins varied between the strains and under different fermentation conditions, highlighting the complex regulation of ester synthesis. nih.gov
More broadly, differential protein expression analysis has been used to understand metabolic shifts in various organisms. In the bacterium Thalassolituus oleivorans, the expression of an esterase was significantly upregulated during growth on long-chain alkanes, suggesting its role in the metabolism of ester intermediates. nih.gov Proteomic analysis of rice revealed differential expression of various enzymes, including transferases and hydrolases, which could be involved in the metabolism of a wide range of compounds. mdpi.com In grapes, proteomic studies have identified enzymes involved in the synthesis of flavor compounds, with different expression profiles observed between grape varieties. mdpi.com These studies underscore the power of proteomics in identifying key proteins and understanding the regulatory networks that govern the production of specific metabolites like this compound.
Enzymatic and Chemo Enzymatic Synthesis of Isobutyl Heptanoate
Development and Optimization of Biocatalytic Systems for Esterification
The industrial application of enzymes for ester synthesis faces challenges such as high costs and mass-transfer limitations. rsc.org To create economically viable and efficient processes, research has focused on optimizing biocatalytic systems, often in solvent-free environments to enhance their green credentials. rsc.org The development of heterogeneous biocatalysts through enzyme immobilization is a key strategy to improve stability, facilitate reuse, and enable continuous production processes. nih.govresearchgate.net
Lipases (EC 3.1.1.3) are hydrolases that can catalyze not only the hydrolysis of fats but also synthesis reactions like esterification, acidolysis, and alcoholysis in environments with low water activity. scielo.br This catalytic duality makes them highly suitable for producing short-chain aroma esters, which are volatile molecules responsible for fruity and pleasant flavors. scielo.brplos.org The enzymatic synthesis of these "natural" flavor compounds is of great interest to the food, beverage, and cosmetic industries. scielo.brplos.org
Various lipases have been employed for this purpose, including those from Candida antarctica (now Moesziomyces antarcticus), Thermomyces lanuginosus, and Rhizomucor miehei. scielo.brrsc.org For instance, lipase (B570770) B from Candida antarctica (CaL-B) has been used to mediate the direct esterification of short-chain fatty acids with aromatic alcohols in a solvent-free system. rsc.org Similarly, a recombinant lipase from Thermomyces lanuginosus has been effectively used for the low-temperature synthesis of various short-chain esters. bohrium.com The choice of lipase is critical, as different enzymes exhibit varying selectivity towards the alcohol and acid substrates. nih.gov
Among the various supports, mesoporous materials like carbon aerogels and silica (B1680970) have gained prominence due to their high surface area, tunable pore size, and chemical stability. ort.edu.uyresearchgate.net These properties allow for high enzyme loading and provide a protective microenvironment for the lipase. ort.edu.uyresearchgate.net
Adsorption is a common method for immobilizing lipases onto these carriers. bohrium.com In one study, a recombinant Thermomyces lanuginosus lipase was immobilized via adsorption onto a macroporous carbon aerogel (LipoCarb) and mesoporous silica (LipoSil). bohrium.comresearchgate.net The porous structure of these materials is advantageous; for example, mesoporous silica with an average pore size of 15.8 nm has been shown to successfully allow Candida rugosa lipase to be adsorbed within its pores. researchgate.net The characteristics of the support, such as pore size, can play a fundamental role in the amount of enzyme adsorbed and its subsequent activity. ort.edu.uy For instance, increasing the pore size of mesoporous silica from 4 to 7 nm has been shown to allow for greater adsorption and higher activity of the lipase. ort.edu.uy
The effectiveness of an immobilized biocatalyst is determined by its activity, stability, and reusability. bohrium.com The performance of lipase immobilized on carbon aerogels (LipoCarb) and mesoporous silica (LipoSil) was evaluated in the synthesis of n-butyl heptanoate (B1214049). bohrium.comresearchgate.net The results demonstrated that the nature of the support significantly impacts catalytic efficiency. bohrium.com
The LipoCarb biocatalyst exhibited an activity an order of magnitude higher than the LipoSil type in the synthesis of n-butyl heptanoate. bohrium.comresearchgate.net However, the operational stability of both biocatalysts was notably high. bohrium.com The lipase on carbon aerogel retained up to 96% of its initial activity after 29 reaction cycles, while the lipase on silica maintained its full activity after 38 cycles under optimal conditions. bohrium.comresearchgate.net This high stability is crucial for the industrial feasibility of enzymatic processes.
Table 1: Performance Comparison of LipoCarb and LipoSil in n-Butyl Heptanoate Synthesis Data sourced from studies on Thermomyces lanuginosus lipase. bohrium.comresearchgate.net
| Biocatalyst Type | Support Material | Michaelis-Menten Constant (kcat, s⁻¹) | Operational Stability (Activity Retention) |
| LipoCarb | Macroporous Carbon Aerogel | 1.1 x 10² | 96% after 29 cycles |
| LipoSil | Mesoporous Silica | 3.7 | 100% after 38 cycles |
Immobilization Techniques for Lipase Biocatalysts
Adsorptive Immobilization on Carbon Aerogels and Mesoporous Silica
Reaction Kinetics and Substrate Specificity in Isobutyl Heptanoate Synthesis
Understanding the reaction kinetics and substrate specificity of lipases is essential for optimizing the synthesis of a target ester like this compound. The reaction rate is influenced by the structure of both the alcohol and the fatty acid. nih.gov Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism, sometimes with inhibition by one of the substrates, typically the alcohol. scielo.brresearchgate.net
Lipases exhibit distinct preferences for substrates based on their molecular structure, such as chain length and branching. nih.govtandfonline.com Studies comparing esterification rates provide valuable insights into these specificities.
Research on a recombinant lipase immobilized on mesoporous silica showed a high activity for the esterification of fatty acids with seven or more carbon atoms. osti.govresearchgate.net The rate of esterification with primary alcohols (like n-propanol or isoamyl alcohol) was found to be two orders of magnitude higher than with secondary alcohols (like isopropanol). osti.govresearchgate.net Similarly, lipase from Pseudomonas fragi showed enhanced activity with increasing carbon number of the fatty acid, while the length of the primary alcohol's carbon chain did not significantly affect the activity. tandfonline.com This enzyme could esterify primary and secondary alcohols but not tertiary ones. tandfonline.com
Lipases from Rhizopus delemar and Rhizopus arrhizus displayed a preference for esterifying short-chain primary alcohols and medium-chain fatty acids. nih.gov In contrast, Penicillium simplicissimum lipase was more effective with long-chain alcohols and long-chain fatty acids. nih.gov
Table 2: Substrate Specificity of Various Lipases in Esterification Reactions This table compiles findings from multiple studies to show general lipase specificities. nih.govtandfonline.comosti.govresearchgate.net
| Lipase Source | Preferred Alcohol Type | Preferred Fatty Acid Chain Length |
| Recombinant rPichia/lip | Primary > Secondary | Long (≥ C7) |
| Pseudomonas fragi | Primary & Secondary > Tertiary | Long (activity increases with chain length) |
| Rhizopus delemar/arrhizus | Short-chain Primary | Medium-chain |
| Penicillium simplicissimum | Long-chain & Secondary | Long-chain |
Influence of Organic Solvents and Reaction Conditions on Enzymatic Activity
Organic solvents are often used to increase the solubility of non-polar substrates in aqueous systems where enzymes are typically most active. nih.gov However, the nature of the organic solvent is critical. The polarity of the solvent, often quantified by its logarithm of the partition coefficient (log P), plays a significant role. Research indicates that biocatalytic activity is often lower in polar solvents (log P < 2), moderate in solvents with a log P between 2 and 4, and higher in non-polar solvents (log P > 4). researchgate.net This is because highly polar solvents can strip the essential water layer from the enzyme's surface, leading to denaturation and loss of activity. In contrast, non-polar solvents are less disruptive to the enzyme's structure.
Studies on similar esterification reactions have demonstrated the varying effects of different organic solvents. For instance, in the enzymatic production of isoamyl levulinate, solvents such as methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), tert-butanol, and cyclohexanone (B45756) were investigated, with results showing clear differences in reaction yields. researchgate.net The selection of a suitable organic solvent often involves a trade-off between substrate solubility and the maintenance of enzymatic activity. nih.gov
Beyond the choice of solvent, other reaction conditions are crucial for optimizing the synthesis of this compound. These include:
Temperature: Enzymatic reactions have an optimal temperature range. While higher temperatures can increase reaction rates, excessive heat can lead to enzyme denaturation.
pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, which is critical for its catalytic function and stability.
Substrate Molar Ratio: The ratio of isobutyl alcohol to heptanoic acid can influence the equilibrium of the esterification reaction, driving it towards higher product yield.
Enzyme Concentration: A higher concentration of the biocatalyst generally leads to a faster reaction rate, up to a certain point where other factors become limiting.
Water Content: In non-aqueous or solvent-free systems, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.
The optimization of these parameters is a multi-faceted process, often requiring systematic investigation to achieve the highest possible efficiency and yield for this compound synthesis. biorxiv.org
Table 1: Effect of Solvent Polarity on Relative Enzymatic Activity
| Solvent | Log P Value | General Effect on Enzyme Activity |
|---|---|---|
| Polar Solvents (e.g., DMSO, Methanol) | < 2 | Low |
| Moderately Polar Solvents (e.g., Methyl tert-butyl ether) | 2 - 4 | Moderate |
| Non-polar Solvents (e.g., Heptane, Dodecane) | > 4 | High |
This table is a generalized representation based on established principles of enzymatic reactions in organic solvents. researchgate.net
Principles of Green Chemistry in this compound Production
The production of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orginstituteofsustainabilitystudies.com This approach addresses environmental concerns and often leads to more efficient and economical manufacturing processes. instituteofsustainabilitystudies.comlubrizol.com Key principles applicable to this compound synthesis include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, and employing catalysis. researchgate.netscienceinschool.org
Enzymatic synthesis is inherently aligned with green chemistry as it occurs under mild conditions (low temperature and pressure), reducing energy consumption. polscientific.com Enzymes are highly specific catalysts, which minimizes the formation of by-products and simplifies purification processes, thereby preventing waste. acs.org
Solvent-Free Synthesis Methodologies
A significant advancement in the green production of esters is the development of solvent-free synthesis methodologies, also known as neat or bulk reactions. researchgate.net Eliminating organic solvents addresses multiple green chemistry principles simultaneously: it prevents pollution associated with solvent production and disposal, enhances safety by avoiding flammable and toxic materials, and reduces processing costs. researchgate.netpolscientific.com
In the solvent-free synthesis of this compound, the liquid substrates (isobutyl alcohol and heptanoic acid) themselves serve as the reaction medium. polscientific.com This approach is particularly effective for esterification reactions where the reactants are liquids at the reaction temperature. The reaction is typically catalyzed by an immobilized lipase, which allows for easy separation from the product mixture.
Research on the solvent-free synthesis of similar esters has shown high conversion rates. For example, studies using a chemically modified lipase from Thermomyces lanuginosus for the production of various hydrophobic esters demonstrated yields of up to 73% in solvent-free conditions. uminho.pt The success of these systems often depends on effective water removal, as the water produced during the esterification can inhibit the enzyme and promote the reverse hydrolysis reaction. polscientific.com
Table 2: Comparison of Solvent-Based vs. Solvent-Free Ester Synthesis
| Parameter | Solvent-Based System | Solvent-Free System |
|---|---|---|
| Environmental Impact | Higher (solvent waste) | Lower (no solvent waste) |
| Process Safety | Potential hazards from flammable/toxic solvents | Inherently safer |
| Downstream Processing | More complex (solvent removal required) | Simpler (direct product isolation) |
| Volumetric Productivity | Lower | Higher |
| Reaction Conditions | Mild | Mild |
This table provides a comparative overview based on the principles of green chemistry and findings in solvent-free enzymatic synthesis. researchgate.netpolscientific.com
Catalyst Reusability and Sustainability Assessments
The economic and environmental viability of a catalytic process heavily depends on the ability to reuse the catalyst over multiple cycles without a significant loss of activity. catalysis.blog In the context of this compound synthesis, using immobilized enzymes is a key strategy for achieving catalyst reusability. Immobilization prevents the enzyme from being consumed in the reaction and allows for its simple recovery through filtration or centrifugation. mdpi.com
Numerous studies have demonstrated the high reusability of immobilized lipases in ester synthesis. For instance, some catalysts can be reused for at least six to eight cycles without a substantial drop in their catalytic efficiency. uminho.ptmdpi.com The development of magnetic nanocatalysts offers an even more efficient recovery method, where the catalyst can be separated from the reaction mixture using an external magnetic field, simplifying the process and minimizing catalyst loss. mdpi.comunirc.it
Sustainability assessments for this compound production consider the entire lifecycle of the process. This includes the source of the raw materials (ideally renewable), the energy efficiency of the reaction, the waste generated, and the reusability of the catalyst. lubrizol.com A process that utilizes a robust, reusable catalyst in a solvent-free system represents a highly sustainable and green route for the production of this compound. researchgate.net The ability to recycle the catalyst not only reduces costs but also minimizes the environmental footprint associated with catalyst manufacturing and disposal. catalysis.blog
Advanced Analytical Chemistry of Isobutyl Heptanoate
Modern Chromatographic and Spectrometric Methodologies for Detection and Quantification
The detection and quantification of isobutyl heptanoate (B1214049), a volatile ester contributing to the characteristic aroma of various food products and beverages, rely on sophisticated analytical techniques. Modern chromatography and spectrometry offer the necessary sensitivity and selectivity for its analysis in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like isobutyl heptanoate. scioninstruments.comfrontiersin.org In this method, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the chromatographic column. scioninstruments.com As the separated compounds, including this compound, exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. scioninstruments.comnih.gov
The electron ionization (EI) mode is commonly used in GC-MS for the analysis of volatile flavor compounds. researchgate.net The resulting mass spectrum for this compound shows characteristic fragment ions that aid in its identification. nih.gov GC-MS is widely recognized for its ability to analyze a broad spectrum of volatile compounds, including esters, aldehydes, alcohols, and terpenoids, making it a powerful tool for profiling the aroma of various products. frontiersin.orgresearchgate.net The technique's high sensitivity and selectivity have established it as an essential method for detecting flavor substances in commercial beverages and other food items. mdpi.commdpi.com
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | scioninstruments.comfrontiersin.org |
| Sample Introduction | Vaporized in GC injector | scioninstruments.com |
| Separation Mechanism | Boiling point and stationary phase interaction | scioninstruments.com |
| Detection | Mass Spectrometry (MS) | scioninstruments.comnih.gov |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
Headspace Solid-Phase Microextraction (HS-SPME) as a Sample Preparation Technique
Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for the analysis of volatile compounds like this compound, particularly in liquid and solid samples. magtech.com.cnepa.gov This solvent-free method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. scioninstruments.commagtech.com.cn Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. magtech.com.cn After an optimized extraction time, the fiber is withdrawn and inserted directly into the injector of a gas chromatograph for thermal desorption and subsequent analysis. nih.gov
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature and time, and sample matrix modifications like the addition of salt. magtech.com.cnnih.gov For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for extracting a wide range of volatile compounds, including esters. magtech.com.cntandfonline.com Optimizing these parameters is crucial for achieving high sensitivity and reproducibility. magtech.com.cn HS-SPME is valued for its simplicity, speed, and ability to concentrate volatile analytes, making it an ideal sample preparation technique for GC-MS analysis of flavor compounds in complex matrices like alcoholic beverages and food. mdpi.comnih.gov
Table 2: Optimized HS-SPME Conditions for Volatile Ester Analysis
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | magtech.com.cntandfonline.com |
| Extraction Temperature | 42 °C | magtech.com.cn |
| Extraction Time | 30 min | magtech.com.cn |
| Equilibrium Temperature | 48 °C | magtech.com.cn |
High-Performance Thin-Layer Chromatography (HPTLC) in Ester Analysis
High-performance thin-layer chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. uad.ac.id It is a powerful analytical tool for the separation and quantification of compounds in complex mixtures, including botanical extracts and food products. eurofinsus.com In HPTLC, a small amount of the sample is applied to a plate coated with a thin layer of adsorbent material, which acts as the stationary phase. eurofinsus.com The plate is then placed in a developing chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the sample components based on their differential partitioning between the stationary and mobile phases. eurofinsus.comasiapharmaceutics.info
HPTLC has proven effective for the analysis of various classes of compounds, including esters. eurofinsus.com For instance, a method was developed for the analysis of sucrose (B13894) esters using a mobile phase of toluene-ethyl acetate-methanol-water. researchgate.net The separated spots can be visualized and quantified using a densitometer. researchgate.net The advantages of HPTLC include its ability to analyze multiple samples simultaneously, minimal sample preparation requirements, and cost-effectiveness, making it a valuable technique for quality control and the analysis of esters in various matrices. asiapharmaceutics.infomdpi.com
Application of Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the structural confirmation of compounds like this compound. nih.gov Following separation by gas chromatography, the analyte enters the mass spectrometer where it is ionized, typically by electron ionization (EI). This process results in the formation of a molecular ion (M+•) and a series of fragment ions. uni-saarland.de The fragmentation pattern is characteristic of the molecule's structure. libretexts.org
For this compound (C11H22O2), the mass spectrum will show a specific pattern of peaks corresponding to the mass-to-charge ratio of the parent ion and its fragments. nist.gov The molecular ion peak, if observed, would correspond to the molecular weight of the compound. msu.edu Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements, which lead to the formation of specific, stable carbocations and radical cations. msu.edu By analyzing the masses and relative abundances of these fragment ions, the structure of the unknown compound can be elucidated and confirmed by comparing the obtained spectrum with a reference spectrum from a database. nih.gov
Table 3: Mass Spectral Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Reference |
|---|---|---|---|
| 56 | 99.99 | C4H8+ | nih.gov |
| 113 | 91.03 | [C6H13CO]+ | nih.gov |
| 43 | 71.36 | C3H7+ | nih.gov |
| 57 | 68.20 | C4H9+ | nih.gov |
Method Development and Validation for Complex Sample Matrices
The analysis of this compound in complex sample matrices, such as food and beverages, requires the development and validation of robust analytical methods to ensure accurate and reliable results. Method validation involves assessing several performance characteristics, including linearity, accuracy, precision, and the limits of detection and quantification. rsc.orgscielo.br
For ester analysis in complex matrices like vegetable oils or alcoholic beverages, the analytical method must be able to selectively identify and quantify the target analyte in the presence of numerous other compounds. researchgate.net This often involves an extraction or clean-up step to remove interfering substances. gavinpublishers.com The validation process confirms that the chosen analytical procedure is suitable for its intended purpose. researchgate.net For example, a gas chromatography method for determining fatty acid alkyl esters was validated by demonstrating its selectivity, robustness, precision, and accuracy. scielo.br
Establishment of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. eflm.eu The LOD is the lowest concentration that can be distinguished from the background noise, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. eflm.eusepscience.com
There are several approaches to determining LOD and LOQ. One common method is based on the standard deviation of the response and the slope of the calibration curve. sepscience.com Typically, LOD is calculated as 3.3 times the standard deviation of the blank or the residual standard deviation of the regression line divided by the slope of the calibration curve, while LOQ is calculated as 10 times this ratio. sepscience.comresearchgate.net For instance, in the analysis of free fatty acids in dairy products, LOD and LOQ values of 0.7 and 3 mg/L, respectively, were achieved using a direct injection on-column GC method. nih.gov A GC-MS method for determining chloropropanol (B1252657) fatty acid esters reported LOD and LOQ values of less than 0.03 ng/ml and 0.1 ng/ml, respectively. gavinpublishers.com The establishment of these limits is essential for ensuring the sensitivity of the analytical method for its intended application. uliege.be
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-dichloro-2-propanol |
| 2,3-dichloro-1-propanol |
| 2-methylbutanol |
| 2-methylpropanol |
| 3-methyl-1-butanol |
| 3-methylbutyl acetate (B1210297) |
| Butane-2,3-diol |
| Butylacetate |
| Butyric acid |
| Caffeic acid |
| Chlorogenic acid |
| Diethyl succinate |
| Ethanol (B145695) |
| Ethyl 2-methylbutanoate |
| Ethyl butanoate |
| Ethyl caprate |
| Ethyl caprylate |
| Ethyl hexanoate (B1226103) |
| Ethyl lactate |
| Ethyl octanoate |
| Fatty acids |
| Geraniol |
| Hexanol |
| Hexyl acetate |
| Isoamyl acetate |
| Isoamyl alcohols |
| Isobutyl acetate |
| Isobutyl caproate |
| This compound |
| Linalool |
| Lupeol |
| Methyl palmitate |
| Methyl stearate |
| Pentanol |
| Phenylethyl acetate |
| Phytol |
| Propyl hexanoate |
| Rutin |
| Stigmasterol |
| Sucrose esters |
| Terpineol |
| Ursolic acid |
| Valproic acid |
Assessment of Linearity, Specificity, Accuracy, and Precision
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. nih.govmdpi.com For this compound, this involves a rigorous evaluation of linearity, specificity, accuracy, and precision, typically following guidelines from the International Council for Harmonisation (ICH). nih.goveuropa.euich.org
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. europa.eu This is established by analyzing a series of standards at different concentrations. For quantitative methods, a linear regression analysis is performed, and the coefficient of determination (r²) is expected to be ≥ 0.99 for the method to be considered linear. nih.gov
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. mdpi.com In the analysis of complex matrices like wine or fruit juices, where numerous other esters and volatile compounds are present, specificity is paramount. For GC-MS methods, specificity is achieved by comparing the retention times and mass spectra of the analyte in the sample to that of a pure standard. researchgate.net The absence of interfering peaks at the retention time of this compound in a blank matrix demonstrates the method's specificity. mdpi.com
Accuracy refers to the closeness of the measured value to the true or accepted reference value. nih.gov It is often determined through recovery studies, where a known amount of this compound standard is added (spiked) into a sample matrix. The analysis is then performed, and the percentage of the spiked amount that is detected (% recovery) is calculated. Acceptable recovery ranges are typically between 80% and 120% for trace analysis. europa.euuib.no
Precision measures the degree of scatter between a series of measurements of the same homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained over a short interval of time with the same analyst and equipment. ich.org
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. ich.org For a precise method, the RSD values are typically required to be less than 2-15%, depending on the concentration level. nih.govsps.nhs.uk
The following table summarizes typical validation parameters for the GC analysis of esters like this compound, based on established analytical guidelines and similar compound studies.
| Parameter | Method | Typical Acceptance Criteria |
| Linearity | Analysis of 5-6 standard concentrations | Coefficient of Determination (r²) ≥ 0.99 nih.gov |
| Specificity | Comparison of analyte peak in sample vs. standard; analysis of blank matrix | No interference at the retention time of the analyte. mdpi.comresearchgate.net |
| Accuracy | Spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120%) | Recovery within 80-120% of the true value. europa.euuib.no |
| Precision | Multiple analyses of a homogeneous sample (e.g., n=6) | Relative Standard Deviation (RSD) < 15%. researchgate.netsps.nhs.uk |
Robustness Evaluation and Independent Laboratory Validation
Robustness testing is a deliberate process to evaluate a method's capacity to remain unaffected by small, intentional variations in its parameters. ich.org It provides an indication of the method's reliability during routine use. ich.org For the GC analysis of this compound, these variations might include:
Changes in GC oven temperature ramp rate (e.g., ± 2°C/min)
Variations in carrier gas flow rate (e.g., ± 0.1 mL/min)
Different batches or suppliers of the GC column
Slight changes in headspace extraction temperature or time (e.g., ± 2°C, ± 5 min)
The robustness study is often performed during method development to identify which parameters must be strictly controlled. sps.nhs.uk If small variations in a parameter significantly affect the results, that parameter must be carefully controlled in the final method protocol.
| Evaluation | Purpose | Typical Factors Investigated for this compound GC Analysis |
| Robustness | To assess the reliability of a method with minor procedural changes. | GC oven temperature, carrier gas flow rate, column type/batch, sample incubation time/temperature. ich.org |
| Independent Validation | To confirm the method is transferable and reproducible across different labs. | Comparison of results (mean, precision) from multiple laboratories analyzing the same sample. sps.nhs.uk |
Chemometric and Statistical Approaches in Analytical Method Optimization
Chemometrics employs mathematical and statistical methods to extract maximum information from chemical data. In the analysis of this compound, these approaches are invaluable for optimizing analytical methods and interpreting complex results.
Experimental Design Techniques for Method Development
Instead of the traditional "one-factor-at-a-time" (OFAT) approach, modern method development utilizes Design of Experiments (DoE). researchgate.netnih.gov DoE is a powerful statistical tool that allows for the simultaneous evaluation of multiple factors, revealing not only the effect of each individual factor but also their interactions. researchgate.net
For optimizing a headspace GC method for this compound, a factorial or response surface design like a Box-Behnken or Central Composite Design could be used. researchgate.net Key factors (independent variables) might include extraction temperature, extraction time, and salt concentration in the sample. The response (dependent variable) would be a measure of analytical performance, such as the peak area or signal-to-noise ratio of this compound.
A hypothetical experimental design is shown below. By running these combinations and analyzing the results, a mathematical model can be built to predict the optimal conditions for maximizing the analytical response. uib.no
| Run | Factor 1: Temperature (°C) | Factor 2: Time (min) | Factor 3: Salt Conc. (g/mL) |
| 1 | 50 (-1) | 20 (-1) | 0.2 (-1) |
| 2 | 70 (+1) | 20 (-1) | 0.2 (-1) |
| 3 | 50 (-1) | 40 (+1) | 0.2 (-1) |
| 4 | 70 (+1) | 40 (+1) | 0.2 (-1) |
| 5 | 50 (-1) | 20 (-1) | 0.4 (+1) |
| 6 | 70 (+1) | 20 (-1) | 0.4 (+1) |
| 7 | 50 (-1) | 40 (+1) | 0.4 (+1) |
| 8 | 70 (+1) | 40 (+1) | 0.4 (+1) |
| 9 | 60 (0) | 30 (0) | 0.3 (0) |
| ... | ... | ... | ... |
Table represents a simplified factorial design; actual designs for optimization often include more runs and center points.
Data Processing and Statistical Assessment of Quantitative Results
After data acquisition, statistical tools are essential for processing and assessing the results. For complex samples like wine, where this compound is one of many volatile compounds, multivariate analysis techniques are often employed. mdpi.com
Principal Component Analysis (PCA) is an exploratory tool that can reduce the dimensionality of a complex dataset. mdpi.com By analyzing the volatile profiles of many samples, PCA can reveal patterns, groupings, or outliers. For example, it could be used to differentiate wines based on their ester profiles, where this compound might be one of the significant variables contributing to the separation between groups. researchgate.net
Analysis of Variance (ANOVA) is a statistical test used to compare the means of two or more groups. researchgate.net In the context of this compound analysis, ANOVA could be used to:
Determine if there is a statistically significant difference in the concentration of this compound between different sample types (e.g., wines from different regions).
Assess the results of a robustness study by determining if deliberate changes in method parameters caused a significant change in the measured concentration.
Evaluate data from an inter-laboratory study to check for significant differences between the results reported by different laboratories.
Role and Impact of Isobutyl Heptanoate in Flavor and Aroma Science
Sensory Perception and Aromatic Contribution of Isobutyl Heptanoate (B1214049)
The way a volatile compound is perceived is fundamental to its role in flavor. This involves understanding not only its characteristic smell but also the concentration at which it becomes detectable and how its potency compares to other aroma compounds in a given food matrix.
While OAVs are crucial for characterizing the key aroma compounds in complex matrices like baijiu, wine, and fruit, specific OAVs for isobutyl heptanoate are not extensively documented in the reviewed scientific literature. rsc.orgscielo.brmdpi.com However, data for structurally related esters highlight the potent impact this class of compounds can have. For instance, in various baijiu styles, esters like ethyl hexanoate (B1226103) and ethyl butanoate exhibit very high OAVs, establishing them as core components of the final aroma. rsc.org Similarly, in studies of fruit spirits, ethyl heptanoate was found to be one of the most potent odor-active compounds based on its OAV. researchgate.net
Strategies for Modulating this compound Content for Flavor Enhancement
Fermentation Condition Optimization and Microbial Strain Selection
The biosynthesis of this compound is contingent on the intracellular availability of its two precursors: isobutanol and heptanoyl-CoA. The optimization of fermentation conditions and the careful selection of microbial strains are paramount to maximizing the precursor pools and facilitating their enzymatic conversion into the final ester.
Microbial Strain Selection:
The choice of microorganism is a critical determinant for ester production. Different yeast and bacterial species possess inherent metabolic capabilities that make them more or less suitable for synthesizing the required precursors.
Yeast: Species such as Saccharomyces cerevisiae, Yarrowia lipolytica, and non-conventional yeasts like Hanseniaspora uvarum and Torulaspora delbrueckii are widely studied for ester production. researchgate.net Y. lipolytica, in particular, is noted for its ability to consume hydrophobic substrates and produce various lipases, making it a strong candidate for producing fatty acid-derived molecules. mdpi.com While many studies focus on acetate (B1210297) or ethyl esters, the enzymatic machinery of these yeasts, particularly the alcohol acyltransferases (AATs), can exhibit broad substrate specificity, potentially enabling the synthesis of this compound if the precursors are present. researchgate.netnih.gov For instance, strains of Y. lipolytica expressing the S. cerevisiae alcohol acetyltransferase gene (ATF1) have successfully produced 251 mg/L of isobutyl acetate when supplied with isobutanol. researchgate.net
Bacteria: Certain anaerobic bacteria are proficient producers of medium-chain fatty acids, including heptanoic acid. Megasphaera hexanoica, for example, can produce significant quantities of heptanoic acid (heptanoate) when supplemented with propionate (B1217596). hanyang.ac.krmicrobiologyresearch.org Such bacteria could be used in co-culture systems or as a source of genetic information for engineering other microbes.
Fermentation Parameter Optimization:
Key physical and chemical parameters of the fermentation process directly influence microbial metabolism and, consequently, the yield of target esters.
Temperature: Temperature affects enzyme kinetics and cell membrane fluidity. Lower fermentation temperatures (12°C-18°C) can enhance the retention of volatile esters by reducing evaporation and limiting the activity of ester-degrading enzymes (esterases). researchgate.net Conversely, higher temperatures might accelerate microbial growth but can also impair esterification. researchgate.net
pH: The pH of the medium impacts nutrient uptake and enzymatic activity. For medium-chain carboxylic acid production in mixed cultures, minor variations in pH can significantly alter metabolic pathways. researchgate.net For example, maximal productivities of hexanoic and octanoic acids were achieved at pH 6.0. researchgate.net
Aeration: Oxygen availability is crucial. Anaerobic or micro-aerobic conditions are often necessary for diverting metabolic flux towards fermentation products like alcohols and away from biomass production. Two-stage fermentations, involving an initial aerobic growth phase followed by an anaerobic or micro-aerobic production phase, have been effectively used to improve the output of desired chemicals.
Substrate and Nutrient Composition: The availability of carbon sources, nitrogen, and precursor molecules is fundamental. The de novo synthesis of heptanoic acid requires an available carbon source like glucose, while the production of isobutanol is derived from the catabolism of amino acids (e.g., valine) or from 2-keto acid pathways. illinois.edud-nb.info Supplementing the medium with specific precursors, such as propionate for heptanoate production in M. hexanoica or isobutanol for direct esterification in engineered yeast, is a common strategy to boost yields. researchgate.nethanyang.ac.kr
The following table summarizes the production of key precursors for this compound synthesis in various microbial systems.
| Precursor | Microorganism | Production Titer | Key Fermentation Aspect | Reference |
|---|---|---|---|---|
| Heptanoic Acid | Megasphaera hexanoica | 2.48 g/L | Supplementation with propionate | hanyang.ac.kr |
| Heptanoic Acid | Engineered Saccharomyces cerevisiae | 7.83 mg/L | De novo synthesis from glucose | illinois.edu |
| Isobutanol | Engineered Pichia pastoris | 2.22 g/L | Fine-tuning of L-valine pathway gene expression | d-nb.info |
| Isobutanol | Saccharomyces cerevisiae | 200 mg/L | Optimization of temperature, pH, and agitation | acs.org |
Metabolic Engineering Approaches to Control Ester Production
Metabolic engineering provides powerful tools to rationally design and modify microorganisms for the targeted overproduction of valuable chemicals like this compound. These strategies focus on enhancing the supply of precursors and efficiently catalyzing their condensation into the desired ester.
Engineering Precursor Supply:
A primary bottleneck in producing any heterologous compound is the limited availability of its building blocks. Engineering strategies aim to redirect cellular metabolism towards isobutanol and heptanoyl-CoA.
Isobutanol Pathway Engineering: Isobutanol is synthesized from the L-valine biosynthetic pathway intermediate, 2-ketoisovalerate. Engineering efforts typically involve overexpressing the genes of the 2-keto acid degradation pathway. For example, in Pichia pastoris, overexpressing endogenous L-valine pathway genes and fine-tuning enzyme expression led to a 43-fold improvement in isobutanol production, reaching 2.22 g/L. d-nb.info
Heptanoyl-CoA Pathway Engineering: Heptanoic acid (C7) is an odd-numbered medium-chain fatty acid, which is not typically abundant in most microbes. Recent breakthroughs have enabled its de novo synthesis in Saccharomyces cerevisiae. By introducing a hydroxy fatty acid cleavage pathway from bacteria, including an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and a lipase (B570770), engineered yeast produced 7.83 mg/L of heptanoic acid from glucose. illinois.edu Further increasing this titer would likely involve enhancing the flux towards fatty acid synthesis by overexpressing acetyl-CoA carboxylase (ACC1) and disrupting competing pathways like β-oxidation by deleting the POX1 gene. frontiersin.org
Engineering the Ester Condensation Step:
The final step, the esterification of isobutanol with heptanoyl-CoA, is catalyzed by an alcohol acyltransferase (AAT).
Expression of AATs: The key to producing a specific ester is the expression of an AAT with the desired substrate specificity. While many AATs prefer acetyl-CoA (forming acetate esters), some exhibit broader specificity. researchgate.net For instance, the AAT from strawberry (Fragaria x ananassa) shows high affinity for longer-chain alcohols and acyl-CoAs, with heptanol (B41253) and hexanoyl-CoA being excellent substrates. acs.orgresearchgate.net Expressing such a heterologous AAT in a microbe engineered to produce isobutanol and heptanoyl-CoA is a viable strategy for this compound synthesis. In P. pastoris, the expression of a broad-substrate-range AAT led to the production of isobutyl acetate. d-nb.info
Enzyme Engineering: If native or known heterologous AATs are inefficient, protein engineering can be used to alter their substrate specificity. Site-directed mutagenesis of an ethanol (B145695) acetyltransferase from Hanseniaspora uvarum successfully enhanced its activity towards longer-chain substrates like hexanoate by modifying the substrate-binding pocket. nih.govacs.org
Pathway Compartmentalization: To improve selectivity and reduce the formation of unwanted by-product esters, complex pathways can be compartmentalized into different specialist cells within a microbial consortium. This strategy was successfully used to produce isobutyl butyrate (B1204436) in a co-culture of E. coli strains, where one strain produced isobutanol and the other produced the acyl-CoA precursor and performed the final esterification. nih.govbiorxiv.org This approach prevents the AAT from acting on undesired alcohol or acyl-CoA intermediates, thereby increasing the purity of the target ester. nih.govbiorxiv.org
The table below lists key genes and enzymes that are targets for metabolic engineering to control ester production.
| Metabolic Goal | Target Gene/Enzyme | Strategy | Organism Context | Reference |
|---|---|---|---|---|
| Increase Isobutanol Supply | Endogenous L-valine pathway genes | Overexpression | Pichia pastoris | d-nb.info |
| Increase Heptanoic Acid Supply | Hydroxy fatty acid cleavage pathway enzymes (ADH, BVMO, Lipase) | Heterologous Expression | Saccharomyces cerevisiae | illinois.edu |
| Increase General Acyl-CoA Pool | Acetyl-CoA Carboxylase (ACC1) | Overexpression | Yarrowia lipolytica | researchgate.net |
| Prevent Precursor Degradation | Peroxisomal acyl-CoA oxidase (POX1) | Gene Deletion | Saccharomyces cerevisiae | frontiersin.org |
| Catalyze Ester Formation | Alcohol Acyltransferase (AAT/ATF) | Heterologous Expression / Overexpression | Y. lipolytica, P. pastoris | researchgate.netd-nb.info |
| Improve AAT Specificity | Ethanol Acetyltransferase (EatH) | Site-Directed Mutagenesis | Hanseniaspora uvarum | nih.gov |
Future Directions and Emerging Research Frontiers for Isobutyl Heptanoate
Integrated Omics Approaches for Holistic Understanding of Ester Metabolism
A holistic understanding of how microorganisms synthesize esters like isobutyl heptanoate (B1214049) is critical for optimizing biotechnological production. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a system-level view of the cellular processes involved.
Genomics and Transcriptomics : These tools are used to identify and characterize the genes responsible for ester synthesis. In yeasts such as Saccharomyces cerevisiae, key genes include those encoding alcohol acetyltransferases (AATs), which catalyze the final step of acetate (B1210297) ester formation. biorxiv.orgresearchgate.net Studies have shown that the expression levels of specific AAT genes, like ATF1, are directly related to the production of acetate esters. biorxiv.org Transcriptomic analysis of yeast during fermentation at different temperatures has revealed that genes involved in fatty acid synthesis and esterification are differentially regulated, impacting the final aroma profile. oup.com An integrated omics approach on a novel yeast strain identified genetic variants in genes like ARO10, ADH1-5, and SFA1 that are related to flavor and aroma production. researchgate.netnih.gov
Proteomics and Metabolomics : Proteomics identifies the key enzymes and their expression levels, while metabolomics measures the concentrations of intracellular precursors like acetyl-CoA and higher alcohols. researchgate.net Research has demonstrated that the ratio of acetyl-CoA to CoA is a critical factor modulating the rate of acetate ester production. biorxiv.orgnih.govresearchgate.net By integrating these omics layers, researchers can build a comprehensive picture of the metabolic fluxes and regulatory networks that govern the synthesis of isobutyl heptanoate. This allows for the identification of metabolic bottlenecks and the rational design of genetically engineered strains with enhanced production capabilities.
A summary of how omics technologies contribute to understanding ester metabolism is provided in the table below.
| Omics Technology | Research Focus | Key Findings & Applications |
| Genomics | Identification of genes involved in precursor and ester synthesis (e.g., AATs). | Provides targets for genetic engineering to upregulate or downregulate specific pathways. mdpi.com |
| Transcriptomics | Analysis of gene expression under different production conditions. | Reveals how environmental factors (e.g., temperature, nitrogen levels) regulate ester synthesis genes. oup.com |
| Proteomics | Quantification of key enzymes (e.g., lipases, transferases) and regulatory proteins. | Correlates enzyme levels with metabolic output and identifies post-translational modifications. researchgate.netnih.gov |
| Metabolomics | Measurement of intracellular concentrations of precursors (alcohols, acyl-CoAs) and products. | Identifies substrate limitations and metabolic bottlenecks in the synthesis pathway. nih.gov |
Advanced Bioreactor Design and Process Engineering for Scalable Production
Transitioning the biotechnological production of this compound from the laboratory to an industrial scale requires significant advances in bioreactor design and process engineering. The primary goals are to increase productivity, improve yield, and reduce costs.
Advanced Bioreactor Configurations : Traditional stirred-tank bioreactors (STRs) are commonly used, but researchers are exploring other configurations like packed-bed bioreactors. researchgate.netcreative-biogene.com In packed-bed systems, immobilized enzymes or whole cells are used as biocatalysts, which can enhance stability, allow for continuous operation, and simplify downstream processing. researchgate.net
In Situ Product Removal (ISPR) : A major challenge in ester fermentation is product inhibition, where the accumulation of the ester in the bioreactor becomes toxic to the microbial cells, thereby halting production. google.com ISPR, also known as extractive fermentation, is a strategy to continuously remove the product from the fermentation broth as it is formed. google.comnih.gov Techniques for ISPR include:
Gas Stripping : An inert gas is sparged through the fermenter, carrying the volatile ester out with the exhaust gas, from which it can be condensed and collected. researchgate.net
Liquid-Liquid Extraction : A non-aqueous, biocompatible solvent is added to the fermenter to create a two-phase system. The ester partitions into the organic phase, which can be separated and processed to recover the product. google.comgoogle.com
Adsorption : Solid adsorbents are used to bind the ester, removing it from the aqueous phase. researchgate.net
These process engineering strategies can significantly boost the efficiency of biotechnological ester production, making it more competitive with chemical synthesis. researchgate.net
Exploration of Novel Functional Roles in Emerging Biotechnologies
While the primary application of this compound is in the flavor and fragrance industry, its biological activity as a volatile organic compound (VOC) opens the door to novel roles in other areas of biotechnology.
Sustainable Agriculture and Biocontrol : Volatile esters play crucial roles in plant-insect and plant-pathogen interactions. frontiersin.orgmdpi.com Research has shown that specific volatile esters are emitted by plants like tomatoes during a defense response against bacterial pathogens. frontiersin.org These compounds can act as signaling molecules to activate defense mechanisms. This suggests a potential application for this compound and related compounds as biocontrol agents. They could be used to prime plant defenses against pathogens or to develop highly specific lures for pest monitoring and management, offering an environmentally friendly alternative to conventional pesticides.
Plant and Pollinator Interactions : The fruity aromas of esters are key signals used by plants to attract pollinators for reproduction and seed dispersers for propagation. mdpi.com A deeper understanding of how specific esters like this compound influence pollinator behavior could lead to strategies for enhancing crop pollination and supporting biodiversity in agricultural ecosystems.
Predictive Modeling for this compound Behavior in Complex Biological and Chemical Systems
Predictive modeling is a powerful tool for accelerating research and development, reducing the need for extensive and costly experimentation. By creating mathematical and computational models of biological and chemical systems, researchers can simulate and predict the behavior of this compound.
Metabolic Modeling : Genome-scale metabolic models (GSMMs) are increasingly used to predict how genetic modifications or changes in fermentation conditions will affect the production of esters in microorganisms like S. cerevisiae. mdpi.com Dynamic flux balance analysis (dFBA) is a modeling technique that can simulate the metabolic state of a cell over time, providing insights into how precursor pools and enzyme activities shift during fermentation to influence the final ester profile. nih.govresearchgate.netcsic.es These models can predict the impact of upregulating or downregulating specific genes on the yield of this compound, guiding metabolic engineering efforts. biorxiv.orgnih.gov
Kinetic and Process Modeling : Models can also describe the kinetics of enzymatic or whole-cell catalysis and the performance of bioreactors. researchgate.netresearchgate.net For example, models have been developed to predict the rate of esterification by lipases based on factors like temperature and substrate concentrations. redalyc.orgacs.org In a bioreactor context, models can simulate the effects of different operating conditions (e.g., temperature, pressure, feed rate) on the final concentration of flavor compounds, allowing for the optimization of the production process for maximum yield and quality. researchgate.netnih.gov These predictive tools are invaluable for process optimization, scale-up, and control in the industrial production of this compound.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing isobutyl heptanoate in academic research?
this compound can be synthesized via esterification reactions, such as acid-catalyzed transesterification or supercritical fluid methods. For characterization, gas chromatography-mass spectrometry (GC-MS) is critical for verifying purity and structural integrity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm ester bond formation and branching patterns. Ensure reproducibility by documenting reaction conditions (e.g., molar ratios, catalysts, temperature) and using internal standards for quantification .
Q. How can researchers determine the solubility and phase equilibrium properties of this compound in ternary systems?
Liquid-liquid equilibrium (LLE) experiments are essential. Use ternary systems (e.g., water-carboxylic acid-isobutyl heptanoate) and measure tie-line data at controlled temperatures (e.g., 288–308 K). Employ cloud-point titration or analytical methods (e.g., Karl Fischer titration) to determine solubility curves. Calculate distribution coefficients and separation factors to assess extraction efficiency . Validate data reliability using Othmer-Tobias or Hand correlations .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection or GC-MS are preferred for quantification. For mixtures containing structurally similar esters (e.g., isobutyl butyrate or caproate), optimize column polarity and temperature gradients to resolve peaks. Calibrate using certified reference materials and report limits of detection (LOD) and quantification (LOQ) .
Advanced Research Questions
Q. How can thermodynamic models (e.g., NRTL, UNIQUAC) predict the activity coefficients of this compound in nonideal mixtures?
Apply local composition models like the Non-Random Two-Liquid (NRTL) equation to account for molecular interactions in multicomponent systems. Use binary interaction parameters derived from experimental vapor-liquid equilibrium (VLE) or LLE data. Validate predictions against experimental results for systems involving alcohols, carboxylic acids, or hydrocarbons . For highly nonideal systems (e.g., limited miscibility), incorporate a nonrandomness parameter (α) to improve accuracy .
Q. What role does this compound play in modifying the phase behavior of CO₂-crude oil systems for enhanced oil recovery (EOR)?
this compound may act as a miscibility enhancer by reducing the minimum miscible pressure (MMP) of CO₂ and crude oil. Design slim-tube displacement experiments to measure MMP at reservoir conditions. Compare MMP reductions across varying ester concentrations (e.g., 0.001–0.005 PV) and analyze recovery rates via mass balance calculations . Note that ester chain length and branching influence CO₂-philic interactions, requiring molecular dynamics simulations for mechanistic insights .
Q. How do competing metabolic pathways affect the degradation of this compound in biological systems?
Investigate β-oxidation and esterase-mediated hydrolysis pathways using in vitro models (e.g., liver microsomes or recombinant enzymes). Quantify metabolites (e.g., heptanoic acid and isobutanol) via LC-MS/MS. For kinetic studies, use Michaelis-Menten parameters (Km, Vmax) and assess inhibition by co-administered substrates (e.g., octanoate). Reference analogous studies on heptanoate metabolism in lipid oxidation disorders .
Q. What experimental designs are optimal for studying this compound’s interactions with surfactants in microemulsion systems?
Conduct phase behavior studies using Winsor-type systems. Vary surfactant-to-ester ratios and measure droplet size via dynamic light scattering (DLS). Evaluate stability under shear using rheometry. For CO₂-philic applications, compare this compound’s performance against linear esters (e.g., ethyl heptanoate) in reducing interfacial tension .
Methodological Considerations
- Data Reproducibility : Report detailed synthetic protocols (e.g., solvent purity, catalyst loading) and validate analytical methods with triplicate measurements .
- Conflict Resolution : Address discrepancies in thermodynamic models by cross-referencing multiple datasets (e.g., VLE, LLE) and applying sensitivity analysis .
- Ethical Compliance : For biological studies, ensure adherence to institutional guidelines for animal/human subject research, including informed consent and ethical review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
